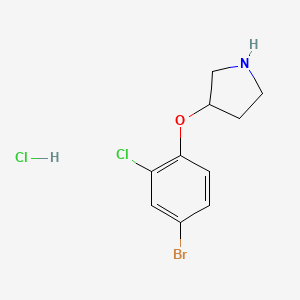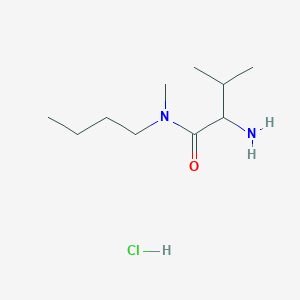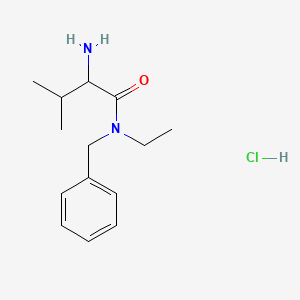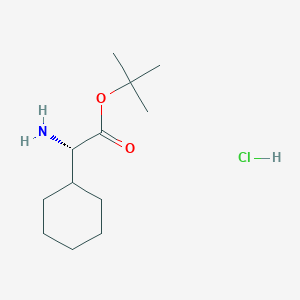![molecular formula C13H20FN3O B1527248 4-氨基-N-[2-(二乙氨基)乙基]-2-氟苯甲酰胺 CAS No. 1093728-01-8](/img/structure/B1527248.png)
4-氨基-N-[2-(二乙氨基)乙基]-2-氟苯甲酰胺
描述
4-Amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with an amino group, a fluorine atom, and a diethylaminoethyl side chain, making it a versatile molecule for scientific research and industrial applications.
科学研究应用
4-Amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that the compound forms an ion-associate complex with bio-active molecules, which is crucial for understanding the interactions between bioactive molecules and receptors .
Mode of Action
The compound interacts with its targets through an ion-associate reaction . This interaction results in the formation of an ion-associate or ion-pair complex .
Result of Action
The 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide complex has demonstrated good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
Action Environment
It’s worth noting that the compound was synthesized at room temperature, suggesting that ambient conditions may play a role in its formation .
生化分析
Biochemical Properties
4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with sodium tetraphenyl borate, which is crucial for understanding its interactions with bioactive molecules and receptors . The nature of these interactions often involves ion-associate reactions, which can be characterized by various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Cellular Effects
4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated antibacterial activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) . These effects suggest that 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide can modulate cellular functions and potentially serve as an antibacterial agent.
Molecular Mechanism
The molecular mechanism of 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form ion-associate complexes with bioactive molecules indicates its potential to influence receptor interactions and biochemical pathways . Additionally, computational studies using density functional theory (DFT) have provided insights into the electronic characteristics and potential binding sites of the compound .
Dosage Effects in Animal Models
The effects of 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, the compound’s antibacterial activity is dose-dependent, with higher concentrations showing increased efficacy against bacterial strains . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are areas of active research. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular distribution is crucial for optimizing its therapeutic potential and minimizing off-target effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide typically involves the following steps:
Benzamide Formation: The starting material, 2-fluorobenzamide, undergoes a reaction with diethylamine to form the intermediate compound.
Amination: The intermediate compound is then treated with an appropriate amine source to introduce the amino group at the 4-position of the benzamide ring.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and maintain consistency.
化学反应分析
Types of Reactions: 4-Amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding nitro compound.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a different fluorinated compound.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine atom or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide nitro compound.
Reduction: Formation of 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide with a hydrogen atom replacing the fluorine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Procainamide
Novocaine
DMAP (4-Dimethylaminopyridine)
This comprehensive overview provides a detailed understanding of 4-Amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O/c1-3-17(4-2)8-7-16-13(18)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMUSDTYMQAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)







